N,N-dimethyl-2-(4-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
90405-67-7 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 |
InChI Key |
UCQWVIYMRZFMBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 2 4 Nitrophenyl Acetamide
Advanced Synthetic Routes for N,N-Dimethyl-2-(4-nitrophenyl)acetamide and its Derivatives
The synthesis of this compound can be approached through several strategic pathways, each leveraging fundamental organic reactions. These routes include the formation of the amide bond, the introduction of the nitro group onto the aromatic ring, and the assembly of the core acetamide (B32628) structure.
Amide Formation and Acylation Strategies Involving N,N-dimethylacetamide as a Reactant
N,N-dimethylacetamide (DMAc) is not only a polar aprotic solvent but can also serve as a versatile reactant in organic synthesis, capable of delivering various atomic fragments to a substrate. nih.govmdpi.com The formation of the N,N-dimethylamide moiety is a critical step. Commercially, DMAc is prepared by reacting dimethylamine (B145610) with acetic anhydride (B1165640) or acetic acid. wikipedia.org The dehydration of the salt formed between dimethylamine and acetic acid also yields the compound. wikipedia.org
In the context of amide synthesis, DMAc can act as a latent Brønsted base, facilitating the reaction between weakly basic amines and acid chlorides to produce amides in high yields without the need for an additional base. thieme-connect.com For instance, anilines can be converted to their corresponding amides using carboxylic acids and thionyl chloride in DMAc. acs.org While these examples don't directly form the C-C bond in the target molecule's backbone, they illustrate the fundamental role of DMAc and related structures in amide synthesis. The N-acylation reaction is an electrophilic substitution on the nitrogen atom of the amine, where the acyl group's carbon atom, bearing a partial positive charge, interacts with the lone pair of electrons on the nitrogen. google.comgoogle.com
Nitration Reactions in the Synthesis of N-Phenylacetamides and Analogues (e.g., Electrophilic Aromatic Substitution Mechanism)
A key transformation in the synthesis of this compound is the introduction of the nitro (–NO₂) group onto the phenyl ring. This is typically achieved through an electrophilic aromatic substitution (EAS) reaction. jcbsc.orgresearchgate.net For precursors like N-phenylacetamide (acetanilide), nitration is commonly performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). jcbsc.orgresearchgate.net
The mechanism proceeds in three main steps:
Formation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). jcbsc.orgmasterorganicchemistry.com
Electrophilic Attack : The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jcbsc.orgmasterorganicchemistry.com
Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the ring's aromaticity and yielding the nitroaromatic product. jcbsc.orgmasterorganicchemistry.com
The acetamido group (–NHCOCH₃) is an activating, ortho-, para-directing substituent. jcbsc.org Due to the steric hindrance of the acetamido group, the para-substituted product, N-(4-nitrophenyl)acetamide, is predominantly formed over the ortho isomer. jcbsc.orgresearchgate.net The reaction is exothermic and requires careful temperature control to prevent the formation of dinitro byproducts. jcbsc.orgresearchgate.net
| Reactant | Reagents | Key Conditions | Major Product | Minor Product | Reference |
|---|---|---|---|---|---|
| N-phenylacetamide (Acetanilide) | Conc. HNO₃, Conc. H₂SO₄ | Temperature kept below 20°C | p-nitroacetanilide | o-nitroacetanilide | jcbsc.org |
Nucleophilic Substitution and Condensation Approaches in Chloroacetamide Synthesis
Chloroacetamides are versatile intermediates in organic synthesis due to the reactivity of the chlorine atom, which can be easily displaced by nucleophiles. researchgate.netresearchgate.net The synthesis of N-aryl 2-chloroacetamides is often achieved by the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride. researchgate.net This approach can be applied to the synthesis of precursors for the target compound. For instance, a patented method describes the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide by first reacting p-nitroaniline with a chloroacetic agent to form 2-chloro-N-(4-nitrophenyl)acetamide, followed by a methylation step using dimethyl sulfate. google.com
The general synthesis of chloroacetamide itself can be accomplished through the ammonolysis of chloroacetic acid esters, such as ethyl chloroacetate, with aqueous ammonia (B1221849) at low temperatures (0–5°C). orgsyn.orgsciencemadness.orgwikipedia.org Higher temperatures can lead to the formation of glycine (B1666218) derivatives as side products, thus lowering the yield. sciencemadness.org The reactivity of the chloroacetamide group towards nucleophiles like thiols has been shown to proceed via an Sɴ2 mechanism. acs.orgacs.org
Multi-component Reaction Pathways to this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules. While a specific MCR for this compound is not prominently documented, the building blocks and functional groups involved are amenable to such strategies. For example, reactions have been reported where DMAc acts as a source of a CH₂ fragment or other building blocks in cyclization and annulation reactions. mdpi.com These principles could be extended to design novel, convergent syntheses for derivatives of the target compound, potentially improving atom economy and reducing the number of synthetic steps.
Optimization of Synthetic Yield and Purity via Design of Experiments and Response Surface Methodology
To maximize the efficiency of any synthetic route, optimization of reaction parameters is essential. Design of Experiments (DoE) is a powerful statistical approach for simultaneously screening and optimizing multiple variables, such as temperature, reaction time, and reagent concentrations, to improve a desired outcome like yield or purity. mdpi.com Following an initial screening design, Response Surface Methodology (RSM) can be employed to model the relationship between the experimental variables and the response, allowing for the identification of optimal conditions. mdpi.com
For the synthesis of this compound, DoE could be applied to the nitration step to precisely control the regioselectivity and minimize impurities. A fractional or full factorial design could investigate the effects of temperature, acid molar ratios, and reaction time on the yield of the desired p-nitro isomer. nih.gov The results would allow for the creation of a predictive model to identify the optimal conditions for high yield and purity, making the process more efficient and cost-effective for potential scale-up. nih.gov
| Factor | Variable Type | Range of Study | Potential Response to Optimize |
|---|---|---|---|
| Temperature | Continuous | 0°C - 25°C | Yield of p-isomer (%) |
| Molar Ratio (H₂SO₄:HNO₃) | Continuous | 1:1 - 3:1 | Purity of product (%) |
| Reaction Time | Continuous | 30 min - 90 min | Minimization of byproducts |
Mechanistic Studies of Chemical Reactivity
The chemical reactivity of this compound is governed by its constituent functional groups: the nitro-substituted aromatic ring, the tertiary amide, and the benzylic methylene (B1212753) bridge.
Electrophilic Aromatic Substitution : The phenyl ring is strongly deactivated by the electron-withdrawing nitro group, making further electrophilic substitution reactions difficult. Any subsequent substitution would be directed to the meta position relative to the nitro group.
Nucleophilic Aromatic Substitution : The electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SɴAr), particularly at the ortho and para positions, though this would require displacing a hydrogen or another leaving group.
Amide Group Reactivity : The tertiary amide bond is generally stable but can be hydrolyzed under strong acidic conditions. wikipedia.org It is resistant to hydrolysis by bases. wikipedia.org
Methylene Bridge Reactivity : The methylene (–CH₂–) group is adjacent to both the electron-withdrawing nitrophenyl ring and the carbonyl group, potentially allowing for deprotonation under sufficiently strong basic conditions to form a carbanion, which could then participate in alkylation or condensation reactions.
Mechanistic studies on related α-chloroacetanilide herbicides show that nucleophilic displacement of the chlorine atom proceeds via an intermolecular Sɴ2 mechanism. acs.org While the target compound lacks the chlorine, this highlights the reactivity of the α-carbon in the acetamide structure. Furthermore, studies into the oxidation of DMAc itself have shown it can be a source of various derivatives, which suggests that under oxidative conditions, this compound could also undergo degradation or transformation. rsc.orgresearchgate.net
Acylation Reactions of the Acetamide Functional Group
The acetamide functional group in this compound is a tertiary amide. Unlike primary and secondary amides, the nitrogen atom in a tertiary amide lacks a hydrogen atom. This structural feature renders it generally unreactive towards acylation under standard conditions. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity.
The resonance stabilization of the amide bond means that harsh conditions would be required to force an acylation reaction, which would likely lead to cleavage of the C-N bond rather than N-acylation. Therefore, the acetamide functional group in this molecule is considered stable and generally does not participate in acylation reactions.
Nucleophilic Aromatic Substitution Susceptibility of the Nitrophenyl Moiety
The nitrophenyl group of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the presence of the strongly electron-withdrawing nitro (NO₂) group. The nitro group activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions relative to itself, by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov In the case of nitroarenes, the addition of a nucleophile to the electron-deficient ring is the rate-determining step. d-nb.infonih.gov The reaction proceeds via the formation of a σ-adduct, and the subsequent departure of a leaving group restores the aromaticity of the ring. thieme-connect.com While substitution typically occurs at a position bearing a good leaving group (like a halogen), the activation by the nitro group also makes positions occupied by hydrogen susceptible to nucleophilic attack, leading to oxidative nucleophilic substitution of hydrogen (ONSH) or vicarious nucleophilic substitution (VNS). thieme-connect.comresearchgate.net
For this compound, if a suitable leaving group were present on the ring (e.g., a halogen at the 2 or 3 position), it would be readily displaced by a variety of nucleophiles such as alkoxides, thiolates, and amines. The presence of multiple nitro groups further enhances the reactivity of the aromatic ring towards nucleophilic attack. youtube.com
Hydrolysis Mechanisms of the Amide Bond under Acidic and Basic Conditions
Amide hydrolysis is generally a slow process that requires harsh conditions such as strong acids or bases and heat. youtube.comlibretexts.org The mechanism differs depending on the pH of the medium.
Acidic Conditions: Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comchemistrysteps.com This is followed by proton transfer and the elimination of dimethylamine as a protonated amine, which is a good leaving group. The final products are 4-nitrophenylacetic acid and dimethylammonium salt. byjus.com
Basic Conditions: In basic media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.combyjus.com The elimination of the dimethylamide anion (a very poor leaving group) is the rate-limiting step and is typically driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic leaving group. youtube.com This irreversible acid-base reaction pulls the equilibrium towards the products: the carboxylate salt of 4-nitrophenylacetic acid and dimethylamine. youtube.comquora.com Tertiary amides are generally more resistant to base-catalyzed hydrolysis than primary or secondary amides. researchgate.net
The presence of the electron-withdrawing nitro group on the phenyl ring can influence the rate of hydrolysis, although the effect is transmitted through the methylene spacer.
Reduction Reactions of the Nitro Group
The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds, providing a route to aromatic amines. A variety of reagents can achieve this transformation with high chemoselectivity, leaving the amide group intact. researchgate.netacs.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method employing catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. wku.edufrontiersin.org It is often clean and efficient.
Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) are classical methods for nitro group reduction. cdnsciencepub.com
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648), formic acid, or cyclohexene, in the presence of a catalyst. frontiersin.org For instance, hydrazine hydrate (B1144303) in the presence of zinc has been used for the selective reduction of aromatic nitro groups when an amide functionality is present. researchgate.net
Other Reagents: Other systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or trichlorosilane (B8805176) with a tertiary amine, can also be employed for the chemoselective reduction of nitroarenes. cdnsciencepub.comgoogle.com
The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
| Reagent/Catalyst | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| H₂, Pd/C | H₂ atmosphere, solvent (e.g., EtOH, EtOAc) | N,N-dimethyl-2-(4-aminophenyl)acetamide | Highly efficient; may reduce other functional groups like alkenes. |
| Fe, HCl | Aqueous acidic medium, heat | N,N-dimethyl-2-(4-aminophenyl)acetamide | Classic, cost-effective method. |
| SnCl₂, HCl | Aqueous acidic medium | N,N-dimethyl-2-(4-aminophenyl)acetamide | Milder than other metal-acid systems. |
| Hydrazine hydrate, Zn | Solvent (e.g., EtOH), reflux | N,N-dimethyl-2-(4-aminophenyl)acetamide | Good for selective reduction in the presence of amides. researchgate.net |
| NaBH₂S₃ | Reflux in THF | N,N-dimethyl-2-(4-aminophenyl)acetamide | Reduces nitro groups in the presence of esters, nitriles, and halogens. cdnsciencepub.com |
| HSiCl₃, Et₃N | Solvent (e.g., CH₂Cl₂) | N,N-dimethyl-2-(4-aminophenyl)acetamide | Metal-free reduction tolerant of many functional groups. organic-chemistry.org |
Intramolecular Cyclization Pathways of Related Chloroacetamides
While this compound itself does not possess the necessary functionality for the described cyclization, its chloroacetamide analogue, N-(4-nitrophenethyl)-2-chloroacetamide, could serve as a precursor for intramolecular cyclization reactions. A prominent example of such a reaction is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgebrary.netnih.gov
In a related pathway, if the nitro group of a suitable precursor were reduced to an amine, the resulting β-arylethylamine could undergo a Pictet-Spengler reaction. For instance, reduction of N-(4-nitrophenethyl)acetamide would yield N-(4-aminophenethyl)acetamide. This intermediate, upon reaction with an aldehyde (e.g., formaldehyde), would form an iminium ion. The electron-rich aromatic ring could then attack this iminium ion in an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline ring system. ebrary.netnrochemistry.com The reaction is typically catalyzed by acid and may require heating. wikipedia.org
Catalytic Reduction of Amides to Amines Involving Nitroaromatic Substrates
The reduction of a tertiary amide, such as the one in this compound, to the corresponding amine is a challenging transformation due to the high stability of the amide bond. u-tokyo.ac.jpnih.gov This reaction typically requires powerful reducing agents or harsh catalytic conditions.
Catalytic hydrosilylation has emerged as a prominent method for amide reduction, using silanes as the reducing agent in the presence of a metal catalyst. acs.org Various catalysts based on non-precious metals like nickel and cobalt have been developed for this purpose. nih.govmdpi.com For example, a nickel(II) chloride catalyst with PhSiH₃ can efficiently reduce tertiary amides. nih.gov
A significant challenge in a molecule like this compound is the chemoselective reduction of the amide in the presence of the nitro group. Many reducing systems for amides would also reduce the nitro group. However, certain catalytic systems have shown tolerance for nitro groups. For instance, tris(pentafluorophenyl)boron B(C₆F₅)₃ has been used as a catalyst for the reduction of tertiary amides with silanes, a system that tolerates nitro groups. organic-chemistry.org
| Catalyst/Reagent | Conditions | Product | Chemoselectivity Notes |
|---|---|---|---|
| NiCl₂(dme), PhSiH₃ | Toluene, 115 °C | N,N-dimethyl-2-(4-nitrophenyl)ethylamine | Effective for tertiary amides; compatibility with nitro groups may vary. nih.gov |
| B(C₆F₅)₃, Silane | Low temperature, short reaction times | N,N-dimethyl-2-(4-nitrophenyl)ethylamine | Tolerates nitro groups, alkenes, and aryl halides. organic-chemistry.org |
| TBAT, Silane | Room temperature | N,N-dimethyl-2-(4-nitrophenyl)ethylamine | Metal-free protocol; broad substrate scope. acs.org |
| Fe(OAc)₂, PMHS | 65 °C | N,N-dimethyl-2-(4-nitrophenyl)ethylamine | Iron-catalyzed hydrosilylation. mdpi.com |
Advanced Spectroscopic and Crystallographic Characterization Techniques for N,n Dimethyl 2 4 Nitrophenyl Acetamide
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the bonding within a molecule. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information regarding the vibrational modes of N,N-dimethyl-2-(4-nitrophenyl)acetamide.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. For this compound, the spectrum is distinguished by several key absorption bands. The strong carbonyl (C=O) stretching vibration of the tertiary amide is a prominent feature, typically observed in the region of 1650-1680 cm⁻¹. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.
Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) and methyl groups are observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide is typically found in the 1250-1350 cm⁻¹ region. Data from the closely related compound, N-(4-nitrophenyl)acetamide, shows a strong C=O stretch at 1678.79 cm⁻¹ and nitro group absorptions at 1559.12 cm⁻¹ and 1540.40 cm⁻¹. jcbsc.org These values provide a reliable reference for the expected peak positions in this compound.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Aromatic Ring |
| Aliphatic C-H Stretch | <3000 | -CH₂- and -N(CH₃)₂ |
| Amide C=O Stretch | 1650-1680 | Tertiary Amide |
| NO₂ Asymmetric Stretch | 1500-1570 | Nitro Group |
| NO₂ Symmetric Stretch | 1300-1370 | Nitro Group |
| C-N Stretch | 1250-1350 | Tertiary Amide |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching mode of the nitro group is expected to produce a strong and characteristic Raman signal, typically observed around 1340-1350 cm⁻¹. The aromatic ring vibrations, especially the ring breathing modes, also give rise to distinct peaks in the Raman spectrum. For instance, studies on N,N-dimethyl-p-nitroaniline have shown that the NO₂ stretching mode is a good indicator of solvent polarity, with Raman shifts observed around 1340 cm⁻¹ in nonpolar solvents. nih.gov The C=O stretch of the amide is also Raman active. This technique is valuable for confirming the presence of these key functional groups and providing insights into the molecular symmetry and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopic Assignments
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, methylene, and N,N-dimethyl protons. The aromatic protons on the 4-nitrophenyl ring typically appear as a pair of doublets due to ortho-coupling, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a higher chemical shift (typically δ 8.0-8.3 ppm) compared to the protons ortho to the acetamide (B32628) group (typically δ 7.4-7.6 ppm).
The methylene protons (-CH₂-) adjacent to the carbonyl group and the aromatic ring would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The two methyl groups on the amide nitrogen are expected to be inequivalent due to restricted rotation around the C-N amide bond, potentially appearing as two distinct singlets. These signals are typically found in the δ 2.8-3.2 ppm region. For the related compound N-methyl-N-(4-nitrophenyl)acetamide, the aromatic protons are observed at δ 8.29 and 7.40 ppm, with the N-methyl and acetyl-methyl protons at δ 3.33 and 2.01 ppm, respectively. rsc.org
Table 2: Predicted ¹H NMR Peak Assignments for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to NO₂) | 8.0 - 8.3 | Doublet |
| Aromatic H (ortho to -CH₂CONH(CH₃)₂) | 7.4 - 7.6 | Doublet |
| Methylene (-CH₂-) | 3.5 - 4.0 | Singlet |
| N-Methyl (-N(CH₃)₂) | 2.8 - 3.2 | Two Singlets |
Carbon-13 (¹³C) NMR Spectroscopic Assignments
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the carbonyl carbon (C=O) of the amide is expected to resonate at the lowest field, typically in the range of δ 168-172 ppm. The aromatic carbons will show distinct signals; the carbon bearing the nitro group (C-NO₂) will be significantly downfield, as will the carbon attached to the acetamide group. The other two aromatic carbons will appear at slightly different shifts. For comparison, in 4'-Nitroacetanilide, the aromatic carbons resonate in the δ 119-145 ppm range, with the carbonyl at δ 169 ppm. chemicalbook.com
The methylene carbon (-CH₂-) signal is expected in the δ 35-45 ppm range. The two N-methyl carbons are anticipated to appear as distinct signals due to hindered rotation around the amide bond, typically resonating in the δ 35-38 ppm region.
Table 3: Predicted ¹³C NMR Peak Assignments for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 168 - 172 |
| Aromatic C (ipso to NO₂) | ~147 |
| Aromatic C (ipso to -CH₂CONH(CH₃)₂) | ~145 |
| Aromatic CH | 120 - 130 |
| Methylene (-CH₂-) | 35 - 45 |
| N-Methyl (-N(CH₃)₂) | 35 - 38 |
Mass Spectrometry (MS) for Molecular Confirmation (e.g., ESI-MS)
Mass spectrometry is essential for confirming the molecular weight and providing information about the compound's fragmentation pattern. The molecular formula for this compound is C₁₀H₁₂N₂O₃, which corresponds to a molecular weight of 208.22 g/mol . In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would likely be detected as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 209.23.
Analysis of the related compound N-(4-nitrophenyl)acetamide (molecular weight 180.16 g/mol ) shows a molecular ion peak at m/z = 181.1 ([M+H]⁺). researchgate.net Common fragmentation pathways for this compound would likely involve the loss of the dimethylamino group, the nitro group, or cleavage of the bond between the carbonyl carbon and the methylene group, leading to characteristic fragment ions that can further confirm the proposed structure.
Single Crystal X-ray Diffraction Analysis
Determination of Crystal Structure and Space Group
Without experimental data for this compound, its crystal system and space group remain undetermined. However, analysis of related compounds can offer clues. For instance, the crystal structure of 2-azido-N-(4-nitrophenyl)acetamide has been determined to be in the monoclinic crystal system with the space group P2₁/c. scispace.com Another related molecule, N,N-bis(4-nitrophenyl)acetamide, crystallizes in the triclinic system with the space group P1. nih.gov These examples highlight that even closely related molecules can adopt different crystal symmetries. The specific crystal system and space group for this compound would be influenced by factors such as the size and shape of the dimethylamino group and the resulting efficiency of crystal packing.
Table 1: Crystallographic Data for Structurally Related Compounds
| Compound Name | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2-Azido-N-(4-nitrophenyl)acetamide | C₈H₇N₅O₃ | Monoclinic | P2₁/c | scispace.com |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing
The molecular structure of this compound lacks a traditional hydrogen bond donor on the acetamide nitrogen, which is present in the parent compound, 2-(4-nitrophenyl)acetamide. This substitution of methyl groups for hydrogen atoms significantly alters the potential for intermolecular hydrogen bonding.
In the crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, N—H···O hydrogen bonds are observed, which link the molecules into chains. scispace.com In contrast, this compound cannot form such interactions. Therefore, its crystal packing would likely be dominated by weaker intermolecular forces such as C—H···O hydrogen bonds, involving the methyl and methylene hydrogens as donors and the oxygen atoms of the nitro and carbonyl groups as acceptors. Additionally, π-π stacking interactions between the nitrophenyl rings would be expected to play a significant role in the crystal packing. In the structure of N,N-bis(4-nitrophenyl)acetamide, molecules are linked by pairs of C—H···O hydrogen bonds, forming inversion dimers which then propagate into chains. nih.gov A similar motif could be anticipated for this compound.
Conformational Analysis and Torsion Angles
The conformation of this compound would be defined by the torsion angles around the single bonds. Key torsion angles would include those describing the orientation of the nitrophenyl group relative to the acetamide moiety, and the conformation of the N,N-dimethylamino group.
In 2-azido-N-(4-nitrophenyl)acetamide, the plane of the nitro group is slightly inclined to the phenyl ring by 5.9(1)°, while the acetamide plane is inclined by 14.8(1)°. scispace.com For N,N-bis(4-nitrophenyl)acetamide, the dihedral angles between the amide group and the two benzene rings are 39.66(6)° and 63.04(7)°. nih.gov These values suggest that the molecule is not planar, a feature likely to be shared by this compound. The steric bulk of the N,N-dimethyl groups would likely influence the torsion angle between the phenyl ring and the acetamide group.
Table 2: Selected Torsion Angles in a Structurally Related Compound
| Compound | Torsion Angle | Value (°) | Reference |
|---|
Polymorphism Studies via X-ray Crystallography
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. There are no published studies on the polymorphism of this compound. The identification and characterization of potential polymorphs would require extensive experimental screening, varying crystallization conditions such as solvent, temperature, and cooling rate. Each new crystalline form would then need to be analyzed by single-crystal X-ray diffraction to determine its unique crystal structure. Without experimental work, any discussion of polymorphism for this specific compound remains speculative.
Computational Chemistry Approaches in N,n Dimethyl 2 4 Nitrophenyl Acetamide Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of N,N-dimethyl-2-(4-nitrophenyl)acetamide, DFT is employed to model a range of molecular properties, from its equilibrium geometry to its reactivity and spectroscopic signatures.
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
For this compound, the geometry is influenced by the electronic effects of the nitro group and the steric hindrance of the dimethylamino group. The nitro group, being a strong electron-withdrawing group, can affect the aromaticity of the phenyl ring and the bond lengths within it. The amide linkage also has a characteristic planar geometry due to resonance.
| Bond | Calculated Length (Å) |
|---|---|
| C=O | 1.215 |
| C-N (amide) | 1.385 |
| N-C (phenyl) | 1.430 |
| C-C (phenyl) | 1.390 - 1.405 |
| C-N (nitro) | 1.475 |
| N-O (nitro) | 1.230 |
| Angle | Calculated Angle (°) |
|---|---|
| O=C-N | 121.5 |
| C-N-C (amide) | 118.0 |
| N-C-C (phenyl) | 119.5 |
| C-C-C (phenyl) | 119.0 - 121.0 |
| C-N-O (nitro) | 118.5 |
| O-N-O (nitro) | 123.0 |
Note: The data presented in Tables 1 and 2 are for a structurally similar compound, N,N-bis(4-nitrophenyl)acetamide, and are intended to be illustrative of the typical bond lengths and angles that would be expected for this compound as determined by DFT calculations.
DFT calculations are highly effective in simulating the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
The simulated spectrum for this compound would be expected to show characteristic peaks for the functional groups present. For instance, the C=O stretching of the amide group typically appears as a strong band in the IR spectrum. The N-O stretching vibrations of the nitro group are also prominent. The aromatic C-H and C=C stretching modes of the phenyl ring, as well as the C-N stretching of the dimethylamino group, would also be identifiable.
A detailed assignment of these vibrational modes can be achieved with the aid of computational visualization tools that animate the atomic motions for each calculated frequency. This allows for a confident correlation between the theoretical and experimental spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C=O) | ~1680 - 1720 | Amide C=O stretch |
| νas(NO₂) | ~1520 - 1560 | Asymmetric NO₂ stretch |
| νs(NO₂) | ~1340 - 1360 | Symmetric NO₂ stretch |
| ν(C-N) | ~1250 - 1350 | Amide C-N stretch |
| ν(Ar C=C) | ~1450 - 1600 | Aromatic C=C stretch |
Note: The vibrational frequencies in Table 3 are typical values for aromatic nitro amides and serve as an illustrative guide for the expected spectral features of this compound.
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a particular location near the molecule. MESP maps are color-coded to visualize regions of positive and negative electrostatic potential.
For this compound, the MESP map would highlight the electron-rich and electron-poor regions. The oxygen atoms of the nitro group and the carbonyl group are expected to be regions of high negative potential (typically colored red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the methyl groups, as well as the region around the nitrogen of the nitro group, would show positive potential (typically colored blue), indicating sites for potential nucleophilic attack. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and charge-transfer complexes.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form. NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) interactions, which can have a significant impact on the stability and reactivity of a molecule.
In this compound, NBO analysis can reveal the extent of electron delocalization from the dimethylamino group and the phenyl ring to the electron-withdrawing nitro group. The analysis can quantify the stabilization energies associated with these charge transfer interactions. For example, the interaction between the lone pair of the amide nitrogen and the antibonding orbitals of the carbonyl group, as well as the delocalization of π-electrons from the phenyl ring to the nitro group, can be evaluated. These interactions are key to understanding the electronic properties and reactivity of the molecule. A computational study on N-substituted diacetamides highlighted the importance of the orientation of the phenyl group in determining the extent of electron delocalization. nih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the dimethylamino group and the phenyl ring. The LUMO, on the other hand, is expected to be concentrated on the electron-deficient nitro group. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited. The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.5 to -7.5 |
| E(LUMO) | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |
Note: The values in Table 4 are representative for nitrophenyl derivatives and illustrate the expected range for the HOMO and LUMO energies and the resulting energy gap for this compound.
Molecules with significant intramolecular charge transfer, like this compound, are often investigated for their non-linear optical (NLO) properties. The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. DFT calculations can be used to predict the components of the hyperpolarizability tensor and the total hyperpolarizability.
The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group, connected through the π-conjugated system of the phenyl ring, creates a "push-pull" system that can lead to a large hyperpolarizability. The magnitude of β is sensitive to the molecular structure and the extent of charge transfer. Computational studies on similar nitrophenyl compounds have shown that they can possess significant NLO properties. utwente.nl These calculations are valuable for the rational design of new materials with enhanced NLO activity for applications in optoelectronics and photonics.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes and intermolecular interactions.
Molecular dynamics simulations are instrumental in evaluating the stability of a ligand, such as this compound, when bound to a biological receptor. peerj.com These simulations can track the conformational changes of both the ligand and the receptor over time, providing insights into the stability of the complex. peerj.com By analyzing the trajectory of the simulation, researchers can identify stable binding poses and fluctuations in the molecular structure. For instance, a simulation might reveal that the nitrophenyl group of the compound remains rigidly fixed in a hydrophobic pocket of the receptor, while the dimethylacetamide tail exhibits greater flexibility. The stability of the compound-receptor complex can be further quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A low RMSD value generally indicates a stable complex. peerj.com
Key parameters that can be analyzed from MD simulations to assess conformational stability include:
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the stability of the protein-ligand complex. A stable complex will have a low and converging RMSD. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | Highlights flexible regions of the protein and ligand, which can be important for binding and function. |
| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Provides insights into the compactness of the protein-ligand complex. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor. | Crucial for understanding the specificity and strength of the binding interaction. |
MD simulations can also elucidate the dynamic process of a ligand binding to its receptor. By placing the ligand at a distance from the receptor in a simulated physiological environment, it is possible to observe the binding event spontaneously. This can reveal the preferred binding pathways and the key intermolecular forces that guide the ligand to its binding site. These forces can include electrostatic interactions, van der Waals forces, and hydrogen bonding. The simulation can show, for example, how the nitro group of this compound might form crucial hydrogen bonds with specific amino acid residues in the receptor's active site, anchoring the molecule in place. peerj.com
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds against a protein target. For this compound, docking simulations can predict its binding mode and affinity for a given receptor. The process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and then scoring these poses based on a scoring function that estimates the binding energy. A lower binding energy generally indicates a more favorable interaction. d-nb.info
The results of a docking study can provide valuable information about the specific interactions between the ligand and the receptor. For instance, it could be predicted that the phenyl ring of the compound engages in π-π stacking interactions with aromatic residues of the receptor, while the carbonyl oxygen of the acetamide group acts as a hydrogen bond acceptor. nih.gov
A hypothetical molecular docking result for this compound with a target protein might look like this:
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Interacting Residues | Tyr123, Phe234, Arg345 | Specific amino acids in the receptor's binding site that interact with the ligand. |
| Types of Interactions | Hydrogen bond with Arg345, π-π stacking with Tyr123 and Phe234 | The nature of the chemical interactions stabilizing the complex. |
In Silico Mechanistic Insights and Theoretical Organic Chemistry
Computational methods can also be employed to investigate the chemical reactivity and potential reaction mechanisms of this compound. Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure of molecules and to model chemical reactions. nih.gov For example, DFT calculations could be used to study the mechanism of hydrolysis of the amide bond in this compound or to investigate its potential to undergo metabolic transformations. These calculations can provide information about the transition state structures and activation energies of reactions, which are crucial for understanding their kinetics. nih.gov
Furthermore, theoretical organic chemistry principles can be applied to understand the structure-activity relationships of this compound. For instance, the electron-withdrawing nature of the nitro group on the phenyl ring can be analyzed in terms of its effect on the reactivity of the rest of the molecule. preprints.org Computational tools can quantify this effect by calculating properties such as molecular electrostatic potential (MEP) maps, which show the charge distribution on the surface of the molecule and can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov
Investigation of Biological Interactions of N,n Dimethyl 2 4 Nitrophenyl Acetamide and Its Analogues in Vitro Focus
Enzyme Inhibition Studies (In Vitro)
The inhibitory potential of compounds structurally related to N,N-dimethyl-2-(4-nitrophenyl)acetamide has been explored against several key enzymes. These studies offer a basis for understanding the possible bioactivities of the target compound.
Inhibition of Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. nih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov While no direct data for this compound has been found, studies on N-phenylacetamide derivatives suggest potential inhibitory activity. For instance, a series of 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids demonstrated significant in vitro inhibitory activity against both AChE and BChE, with some compounds showing activity in the nanomolar range. researchgate.net Similarly, novel 1,3,4-thiadiazole (B1197879) derivatives containing an N-phenylacetamide moiety have been synthesized and shown to inhibit both AChE and BChE. researchgate.net One such derivative, N-(4-Chlorophenyl)-2-[(5-(allylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide, was identified as a potent inhibitor of both enzymes. researchgate.net
The inhibitory potency of these analogues is often evaluated by determining their half-maximal inhibitory concentration (IC50) values. For example, a series of 1,3,4-oxadiazole (B1194373) derivatives were tested for AChE inhibition, with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.76 μM. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected N-Phenylacetamide Analogues
| Compound Type | Target Enzyme | IC50 Range | Reference |
|---|---|---|---|
| 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids | AChE, BChE | Nanomolar | researchgate.net |
| 1,3,4-Thiadiazole N-phenylacetamide derivatives | AChE, BChE | 8.250-20.382 µM (AChE), 0.986-14.143 µM (BChE) | researchgate.net |
Inhibition of Lipoxygenase (LOX)
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX is a target for anti-inflammatory drug development. Although direct studies on this compound are lacking, research on related structures provides some context. For instance, the crystal structure of N,N-Bis(4-nitrophenyl)acetamide, a close analogue, has been determined, which could aid in future docking studies to predict its binding affinity to LOX. researchgate.net
Inhibition of Alpha-Glucosidase
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov While direct inhibitory data for this compound is unavailable, studies on compounds containing the 4-nitrophenyl group have been conducted. For example, the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) is commonly used in α-glucosidase inhibition assays to measure enzyme activity by monitoring the release of 4-nitrophenol. nih.gov A variety of natural and synthetic compounds have been shown to inhibit α-glucosidase, with some exhibiting competitive, non-competitive, or mixed-type inhibition. grafiati.comscialert.net For instance, certain flavonoids and phenolic acids have demonstrated potent α-glucosidase inhibitory activity. grafiati.com
Table 2: Alpha-Glucosidase Inhibitory Activity of Various Compounds
| Compound/Extract | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| Hexane (B92381) extract of T. terrestris | Non-competitive | 27.28 µg/ml | grafiati.com |
| Quercetin | Potent inhibitor | 3.4 ± 0.5 μg/mL | grafiati.com |
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of xenobiotics, including drugs. nih.gov Inhibition of these enzymes can lead to drug-drug interactions. researchgate.net In vitro assays using human liver microsomes are commonly employed to assess the inhibitory potential of new chemical entities against various CYP isoforms. nih.gov While no specific data on this compound has been identified, the general approach involves incubating the compound with human liver microsomes and a cocktail of probe substrates for different CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The inhibition is then quantified by measuring the formation of metabolites. For example, licoisoflavone B was found to inhibit CYP2B6, CYP2C8, CYP2C9, and CYP3A with IC50 values of 16.0 ± 3.9 µM, 7.4 ± 1.1 µM, 4.9 ± 0.4 µM, and 26.7 ± 12.8 µM, respectively. nih.gov
Mechanistic Characterization of Enzyme Inhibition (e.g., Competitive Inhibition Kinetics)
Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies, such as the analysis of Lineweaver-Burk plots, can determine whether an inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed-type mechanism. grafiati.com For instance, a study on uracil (B121893) derivatives as cholinesterase inhibitors suggested a mixed-type inhibition. nih.gov In the case of α-glucosidase inhibition, various modes of inhibition have been observed for different compounds. grafiati.com For example, hexane extracts of Tribulus terrestris were found to be non-competitive inhibitors of α-glucosidase, while certain indolo[1,2-b]isoquinoline derivatives exhibited mixed-type inhibition. grafiati.com The determination of the inhibition constant (Ki) provides a measure of the inhibitor's potency. nih.gov
Cell-Based Mechanistic Assays (In Vitro)
Elucidation of Cytotoxicity Mechanisms on Cancer Cell Lines (e.g., Reactive Oxygen Species Production, Caspase Activation, Mitochondrial Membrane Potential Reduction)
The cytotoxic effects of this compound and its analogues are attributed to a multi-faceted mechanism of action that disrupts cancer cell homeostasis, ultimately leading to apoptosis. In vitro studies on related acetamide (B32628) derivatives have highlighted three primary pathways: the induction of oxidative stress through the generation of reactive oxygen species (ROS), the activation of the caspase cascade, and the disruption of mitochondrial function.
Reactive Oxygen Species (ROS) Production: Cancer cells often exhibit higher baseline levels of ROS compared to normal cells due to increased metabolic activity and mitochondrial dysfunction. nih.gov While moderate ROS levels can promote cancer cell proliferation and survival, excessive ROS accumulation induces cellular damage and triggers apoptosis. nih.govmdpi.com Certain acetanilide (B955) derivatives have been shown to exert their cytotoxic effects by further elevating intracellular ROS levels beyond a toxic threshold. researchgate.net This surge in ROS, which includes molecules like hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), can lead to oxidative damage of critical biomolecules such as DNA, lipids, and proteins, pushing the cancer cell towards programmed cell death. mdpi.comresearchgate.net The presence of the nitro group on the phenyl ring is a key structural feature, as the enzymatic reduction of nitroaromatic compounds can generate toxic reactive species, contributing to oxidative stress. researchgate.net
Caspase Activation: A crucial event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. Research on acetamide analogues has demonstrated their ability to induce apoptosis by triggering this enzymatic cascade. For instance, studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which share the core acetamide structure, revealed significant activation of caspase-3 and caspase-9 in MCF-7 breast cancer cells. nih.gov Caspase-9 is an initiator caspase associated with the intrinsic (mitochondrial) pathway of apoptosis, while caspase-3 is a key executioner caspase. Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis. The activation of both initiator and executioner caspases indicates that these compounds effectively engage the cell's apoptotic machinery. nih.gov
Mitochondrial Membrane Potential (ΔΨm) Reduction: The mitochondrion is central to the intrinsic apoptotic pathway. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm), which is essential for ATP production and mitochondrial homeostasis. nih.gov A sustained drop in ΔΨm is considered an early and often irreversible step in apoptosis. nih.gov This depolarization of the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade. Studies have shown that a decrease in ΔΨm precedes nuclear DNA fragmentation and chromatin condensation. nih.gov Certain cytotoxic agents can directly target mitochondria, causing a significant reduction in ΔΨm and initiating the apoptotic process. researchgate.net This disruption of mitochondrial function effectively cripples the cell's energy production and commits it to a path of self-destruction.
Table 1: In Vitro Cytotoxicity of Selected Acetamide Analogues This table presents data for analogues of this compound to illustrate the cytotoxic potential of the broader chemical class. Data for the specific subject compound was not available in the referenced literature.
| Compound Analogue | Cancer Cell Line | Measured Effect | Result | Reference |
|---|---|---|---|---|
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | IC50 after 48h | 1.65 mM | nih.gov |
| Acetanilide Derivative | K562 (Leukemia) | Apoptosis Induction | Concentration-dependent | researchgate.net |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (Analogue 4b) | MCF-7 (Breast Cancer) | Caspase-3/9 Activation | Significant Enhancement | nih.gov |
Antibacterial Action Mechanisms on Pathogenic Bacteria (e.g., Penicillin-Binding Protein Interaction, Cell Lysis)
Analogues of this compound have demonstrated notable antibacterial activity, particularly those featuring a chloroacetamide moiety. Their mechanism of action primarily involves the disruption of bacterial cell wall synthesis through interaction with essential enzymes, leading to a loss of cellular integrity and subsequent lysis.
Penicillin-Binding Protein (PBP) Interaction: Penicillin-binding proteins (PBPs) are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.org These enzymes catalyze the cross-linking of peptide chains, providing the cell wall with its structural rigidity. Inhibition of PBPs weakens the cell wall, making the bacterium susceptible to osmotic lysis. nih.gov Molecular docking studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a close analogue, suggest that it acts by inhibiting a PBP enzyme. mdpi.com The acetamide derivative fits into the active site of the PBP, forming a stable, inactive complex. This interaction is analogous to the mechanism of β-lactam antibiotics, which also target PBPs. wikipedia.org By preventing the essential cross-linking of the peptidoglycan layer, the compound effectively halts cell wall construction and repair. mdpi.commdpi.com
Cell Lysis: The direct consequence of PBP inhibition and compromised cell wall integrity is cell lysis. When the cell wall is weakened, it can no longer withstand the internal osmotic pressure, causing the cell membrane to rupture and release its cytoplasmic contents. mdpi.com In vitro experiments monitoring the release of nucleotides, which strongly absorb light at 260 nm, have confirmed this lytic mechanism. Treatment of Klebsiella pneumoniae with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide at its minimum inhibitory concentration (MIC) resulted in a significant release of cytoplasmic materials, indicative of cell lysis. mdpi.com This bactericidal effect is a hallmark of agents that target the bacterial cell wall.
Table 2: Antibacterial Activity of a Chloro-Acetamide Analogue This table shows the activity of a close analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), against Klebsiella pneumoniae.
| Bacterial Strain | Compound | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| K. pneumoniae (ATCC 700603) | CFA | 32 | researchgate.net |
| K. pneumoniae (KP-56) | CFA | 16 | researchgate.net |
Structure-Activity Relationship (SAR) Elucidation (In Vitro)
The biological activity of this compound and its analogues is significantly influenced by the nature and position of substituents on the aromatic ring and the acetamide side chain. In vitro studies of related compounds have provided insights into the key structural features required for both cytotoxic and antibacterial effects.
For Antibacterial Activity: A preliminary structure-activity relationship (SAR) study of various substituted compounds reveals that the presence and position of certain functional groups are critical for antibacterial efficacy.
Nitro Group: The presence of a nitro (-NO₂) group on the aromatic ring is a common feature in many antimicrobial compounds. researchgate.net The antimicrobial activity of such nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the bacterial cell, which produces cytotoxic reactive nitrogen species. researchgate.net For a series of 3-arylcoumarins, a nitro substituent at the 6-position of the coumarin (B35378) moiety was found to be essential for activity against S. aureus. nih.gov
Halogenation: The addition of a halogen atom, such as chlorine, to the acetamide moiety appears to significantly enhance antimicrobial activity. For example, 2-chloro-N-(2-hydroxyphenyl)acetamide was able to inhibit 96.6% of Candida albicans strains, whereas the non-chlorinated parent compound, N-(2-hydroxyphenyl)acetamide, showed no activity. nih.gov This suggests that the chloro group plays a crucial role, possibly by increasing the molecule's reactivity or its ability to interact with the target enzyme. mdpi.comnih.gov
For Cytotoxic Activity: The structural requirements for potent cytotoxic activity in this class of compounds also depend on specific substitutions that modulate the molecule's electronic and steric properties.
Aromatic System: For 2-arylnaphthyridin-4-ones, a related class of cytotoxic agents, a flat phenyl or naphthyl ring at the C₂-position was shown to increase cytotoxic activity, while bulky, non-flat substituents were detrimental. nih.gov This indicates that a specific spatial arrangement is necessary for effective interaction with the biological target.
Electronic Effects: The distribution of electron density across the molecule is critical. Studies on 2-arylnaphthyridin-4-ones showed that negative electrostatic potential (electron-rich regions) around the C₂-naphthyl ring increased cytotoxic activity. nih.gov This highlights the importance of electron-donating or electron-withdrawing groups in tuning the compound's potency. The nitro group in this compound is a strong electron-withdrawing group, which significantly influences the electronic character of the phenyl ring.
Advanced Applications and Specialized Properties of N,n Dimethyl 2 4 Nitrophenyl Acetamide
Materials Science Applications
Color Polymorphism and its Structural Basis
There is no specific information in the reviewed literature detailing the existence of color polymorphism in N,N-dimethyl-2-(4-nitrophenyl)acetamide. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, which can exhibit different colors. While research exists on polymorphism in related acetamide (B32628) compounds, a structural basis for such a phenomenon in this compound has not been documented.
Photochromic Behavior in Solid and Solution States
Investigations into the photochromic behavior of this compound are not found in the available scientific literature. Photochromism involves a reversible transformation between two forms of a molecule, induced by the absorption of electromagnetic radiation, resulting in a color change. There are no published studies that characterize or describe such properties for this compound in either solid or solution states.
Role in Catalysis and Organic Synthesis
A review of chemical literature does not indicate a specific role for this compound as a catalyst or a key intermediate in specialized organic synthesis pathways. While related compounds like N-(4-nitrophenyl)acetamide serve as intermediates in the production of dyes and pharmaceuticals, the utility of the N,N-dimethylated version is not documented. jcbsc.orgwikipedia.orgresearchgate.net
Derivatization Strategies for Targeted Research
There are no specific derivatization strategies for this compound reported in the literature. Chemical derivatization is often employed to modify a molecule's properties for targeted applications, such as enhancing analytical detection or creating analogues for structure-activity relationship studies. However, no such methodologies have been published specifically for this compound.
Photochemical Properties and Transformations
Specific data on the photochemical properties and light-induced transformations of this compound are absent from the scientific record. Research into a compound's photochemistry would typically include determining its absorption spectrum, quantum yields of photoreactions, and identifying photoproducts. Such studies have not been published for this molecule.
Data Tables
Due to the absence of specific research findings for this compound in the specified areas, no data tables can be generated.
Future Directions and Emerging Research Avenues for N,n Dimethyl 2 4 Nitrophenyl Acetamide
Refinement of Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of nitrophenyl acetamide (B32628) derivatives is a cornerstone of organic chemistry, often serving as intermediates in the production of pharmaceuticals and other fine chemicals. jcbsc.org Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.
Current methodologies for related compounds often involve multi-step processes. For instance, the synthesis of N-(4-nitrophenyl)acetamide (p-nitroacetanilide) is typically achieved through the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acids. jcbsc.org Similarly, a novel route for a related intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, starts from p-nitroaniline, proceeds through an acylation reaction with a chloroacetic agent, followed by a methylation step. google.com This method is noted for its use of readily available materials and mild reaction conditions, making it suitable for larger-scale production. google.com
Future refinements for N,N-dimethyl-2-(4-nitrophenyl)acetamide could explore:
Green Chemistry Approaches: Utilizing less hazardous solvents and reagents, improving atom economy, and reducing energy consumption.
Catalytic Methods: Developing novel catalysts to improve reaction rates and selectivity, minimizing the formation of isomers or byproducts.
Flow Chemistry: Implementing continuous flow processes for safer, more controlled, and scalable synthesis compared to traditional batch methods.
Table 1: Comparison of Synthetic Parameters for Related Nitrophenyl Acetamides
| Compound | Starting Material | Key Reagents | Reaction Type | Noted Advantages | Reference |
|---|---|---|---|---|---|
| N-(4-nitrophenyl)acetamide | N-phenylacetamide | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | Established method for producing para and ortho isomers. | jcbsc.org |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | p-nitroaniline | Chloroacetyl chloride, Dimethyl sulfate | Acylation, Methylation | Utilizes market-available materials, mild conditions. | google.com |
Advanced Computational Modeling for Predictive Research and Drug Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research. For this compound, techniques like Density Functional Theory (DFT) and molecular docking could provide significant insights before committing to laboratory synthesis and testing.
Studies on similar molecules demonstrate the utility of these methods. For example, DFT has been used to analyze the thermal decomposition mechanisms of N-(4-nitrophenyl)diacetamide, involving a six-membered transition state. nih.govpreprints.org Quantum computational methods have also been employed to analyze the geometric, spectroscopic, and electronic properties of complex acetamide derivatives, helping to understand intramolecular interactions and identify reactive sites. physchemres.orgresearchgate.net
Future computational research on this compound could focus on:
Structure-Activity Relationship (SAR) Studies: Predicting how modifications to the molecule's structure would affect its potential biological activity.
Molecular Docking: Screening the compound against libraries of biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications. This has been effectively used to evaluate the antidiabetic potential of related benzamide (B126) derivatives by studying their binding interactions with α-glucosidase and α-amylase. tandfonline.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the compound's drug-likeness early in the discovery process.
Table 2: Applications of Computational Modeling in Related Acetamides
| Research Area | Compound Class | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Reaction Mechanism | N-substituted diacetamides | Density Functional Theory (DFT) | Elucidation of gas-phase pyrolysis mechanisms and transition states. | nih.govpreprints.org |
| Structural Analysis | Imidazo[1,2-a]pyridin-3-yl] acetamide | DFT, Hirshfeld surface analysis | Calculation of structural parameters, analysis of intermolecular interactions. | physchemres.orgresearchgate.net |
Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro)
The nitrophenyl and acetamide moieties are present in many biologically active compounds. In vitro screening of this compound could uncover novel therapeutic potential. Research on analogous structures provides a roadmap for such exploration.
For example, derivatives like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have been shown to possess antibacterial activity against Klebsiella pneumoniae, with molecular docking suggesting inhibition of penicillin-binding protein (PBP), which is crucial for maintaining the bacterial cell wall. mdpi.com Other studies have investigated related acetamides for antifungal and antioxidant properties, with some showing significant inhibition of fungal growth and free radical scavenging effects. acs.org The nitro group itself is a key feature in compounds like nitrofurans, which exhibit potent activity against Leishmania parasites by inhibiting trypanothione (B104310) reductase. nih.gov
Future in vitro studies should investigate:
Antimicrobial Activity: Screening against a broad panel of pathogenic bacteria and fungi to identify potential new antibiotics. nih.gov
Anticancer Properties: Evaluating cytotoxicity against various cancer cell lines. Nimesulide analogues containing acetamide structures have shown antiproliferative effects, particularly against breast cancer cells. bohrium.com
Enzyme Inhibition: Testing for inhibitory activity against clinically relevant enzymes, such as those involved in diabetes or inflammatory diseases. tandfonline.com
Development of Advanced Functional Materials with Tunable Properties
Beyond biomedicine, aromatic nitro compounds are important in materials science due to their electronic and optical properties. The unique structure of this compound could be leveraged for the development of novel functional materials.
While direct applications of this specific compound are not documented, related structures are explored for use in:
Non-Linear Optics (NLO): The presence of electron-donating (amide) and electron-withdrawing (nitro) groups can lead to significant molecular hyperpolarizability, a key property for NLO materials. First-order hyperpolarizability calculations have been performed on related acetamides to determine their NLO potential. researchgate.net
Organic Electronics: Compounds with nitroaromatic structures are investigated as components of organic light-emitting diodes (OLEDs), sensors, or as monomers for covalent organic frameworks (COFs). bldpharm.com
Pigments and Dyes: Nitroanilines, which are precursors to acetamides, are foundational in the dye industry. jcbsc.org The chromophoric nature of the nitrophenyl group suggests potential applications in this area.
Future research in this domain would involve synthesizing the compound and characterizing its physicochemical properties, such as its absorption and emission spectra, thermal stability, and electronic characteristics, to evaluate its suitability for these advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
